

A Comparative Guide to Biuret and Lowry Protein Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biuret*

Cat. No.: *B089757*

[Get Quote](#)

For researchers and professionals in drug development and various scientific fields, accurate quantification of protein concentration is a fundamental necessity. Among the array of available methods, the **Biuret** and Lowry assays are two long-standing, colorimetric techniques. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable assay for specific applications.

Principle of the Assays

The **Biuret** and Lowry assays are both based on the reaction of copper ions with peptide bonds in an alkaline environment. However, the Lowry assay incorporates a second reaction to amplify the signal, rendering it significantly more sensitive.

Biuret Assay: In an alkaline medium, cupric ions (Cu^{2+}) form a coordination complex with the nitrogen atoms involved in peptide bonds. This complex exhibits a characteristic purple color, the intensity of which is directly proportional to the protein concentration and is measured spectrophotometrically at 540 nm.[1][2][3] A minimum of two peptide bonds is required for the reaction to occur.[4]

Lowry Assay: This method is a two-step process that enhances the simple **Biuret** reaction.[5][6] First, under alkaline conditions, copper ions react with peptide bonds, reducing Cu^{2+} to cuprous ions (Cu^+).[7][8] In the second step, the Folin-Ciocalteu reagent, a mixture of phosphomolybdic and phosphotungstic acids, is added.[9][10] The cuprous ions, along with the side chains of specific amino acids (primarily tyrosine and tryptophan), reduce the Folin-Ciocalteu reagent, resulting in the formation of a deep blue colored complex

(heteropolymolybdenum Blue).[11][12][13] The intensity of this blue color, measured at a wavelength of 650-750 nm, is proportional to the protein concentration.[9][10]

Performance Comparison

The choice between the **Biuret** and Lowry assays often depends on the required sensitivity, the nature of the sample, and the presence of potentially interfering substances.

Feature	Biuret Assay	Lowry Assay
Sensitivity	Low (1-10 mg/mL)[7]	High (0.005-0.1 mg/mL)
Linear Range	5–160 mg/mL[4]	5–100 µg/mL[7]
Wavelength	540 nm[1][14]	650-750 nm[10][11]
Speed	Relatively fast (one-step reaction)[6]	Slower (two-step reaction with incubation periods)[13]
Interfering Substances	Ammonium salts, Tris buffer[4]	Reducing agents (e.g., thiols), detergents, potassium ions, chelating agents (e.g., EDTA), some amino acids (cysteine, tyrosine, tryptophan)[7][15]
Protein-to-Protein Variation	Less variation	More variation due to dependence on aromatic amino acid content[7]

Experimental Protocols

Below are detailed, generalized protocols for performing the **Biuret** and Lowry assays. It is crucial to note that specific reagent concentrations and incubation times may vary based on commercially available kits or laboratory-specific optimizations.

Biuret Assay Protocol

- Reagent Preparation:

- **Biuret** Reagent: Dissolve 1.5 g of copper sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) and 6.0 g of sodium potassium tartrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$) in 500 mL of deionized water. With stirring, add 300 mL of 10% sodium hydroxide (NaOH) solution. Dilute to a final volume of 1 L with deionized water.[\[16\]](#) Store in a plastic bottle.
- Standard Curve Preparation:
 - Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) typically ranging from 1 to 10 mg/mL.
 - Prepare a "blank" tube containing the same buffer as the samples but no protein.
- Assay Procedure:
 - To 1.0 mL of each standard and unknown sample, add 4.0 mL of the **Biuret** reagent.[\[16\]](#)
 - Mix thoroughly and incubate at room temperature for 20-30 minutes.[\[1\]](#)[\[16\]](#)
 - Measure the absorbance of each sample at 540 nm using a spectrophotometer, after zeroing the instrument with the blank.[\[1\]](#)
- Data Analysis:
 - Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
 - Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

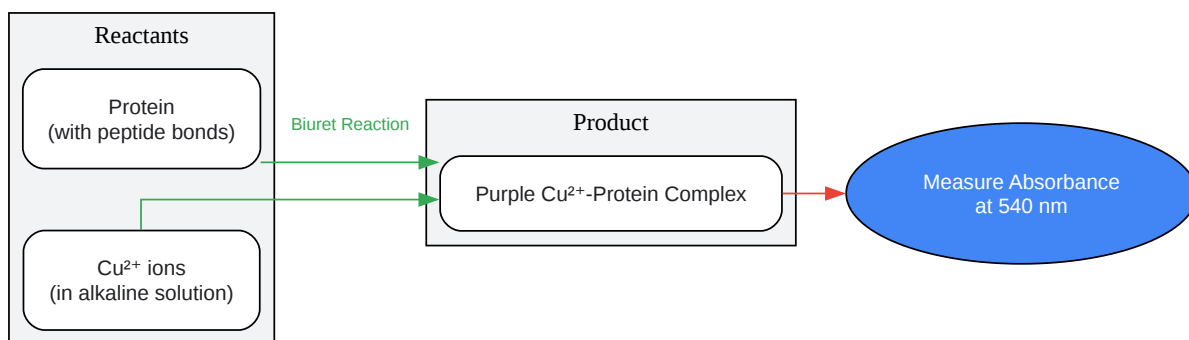
Lowry Assay Protocol

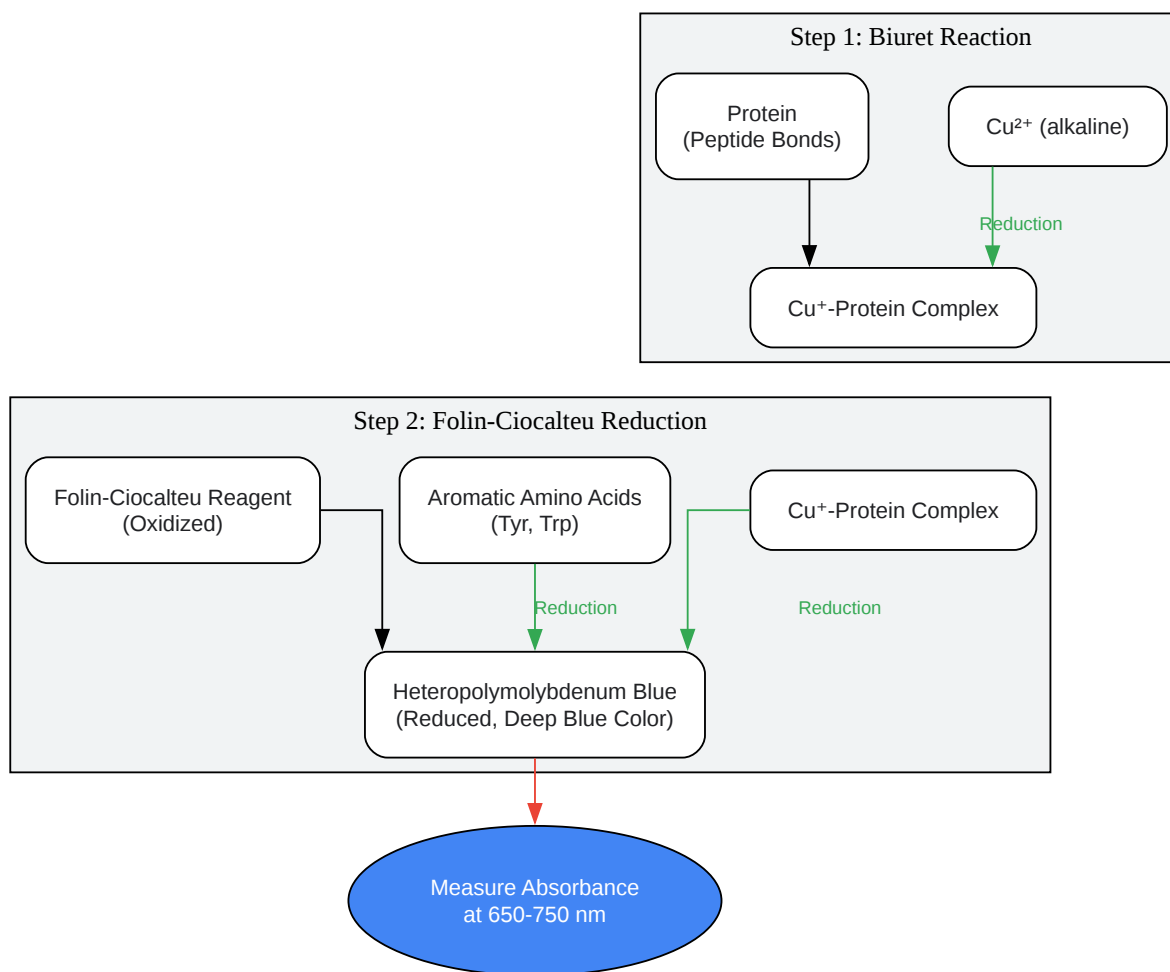
- Reagent Preparation:
 - Reagent A (Alkaline Copper Solution): Mix a 2% sodium carbonate (Na_2CO_3) solution in 0.1 N NaOH with a 1% copper sulfate (CuSO_4) solution and a 2% sodium potassium tartrate (NaK tartrate) solution in a 100:1:1 ratio, respectively. This reagent should be prepared fresh.

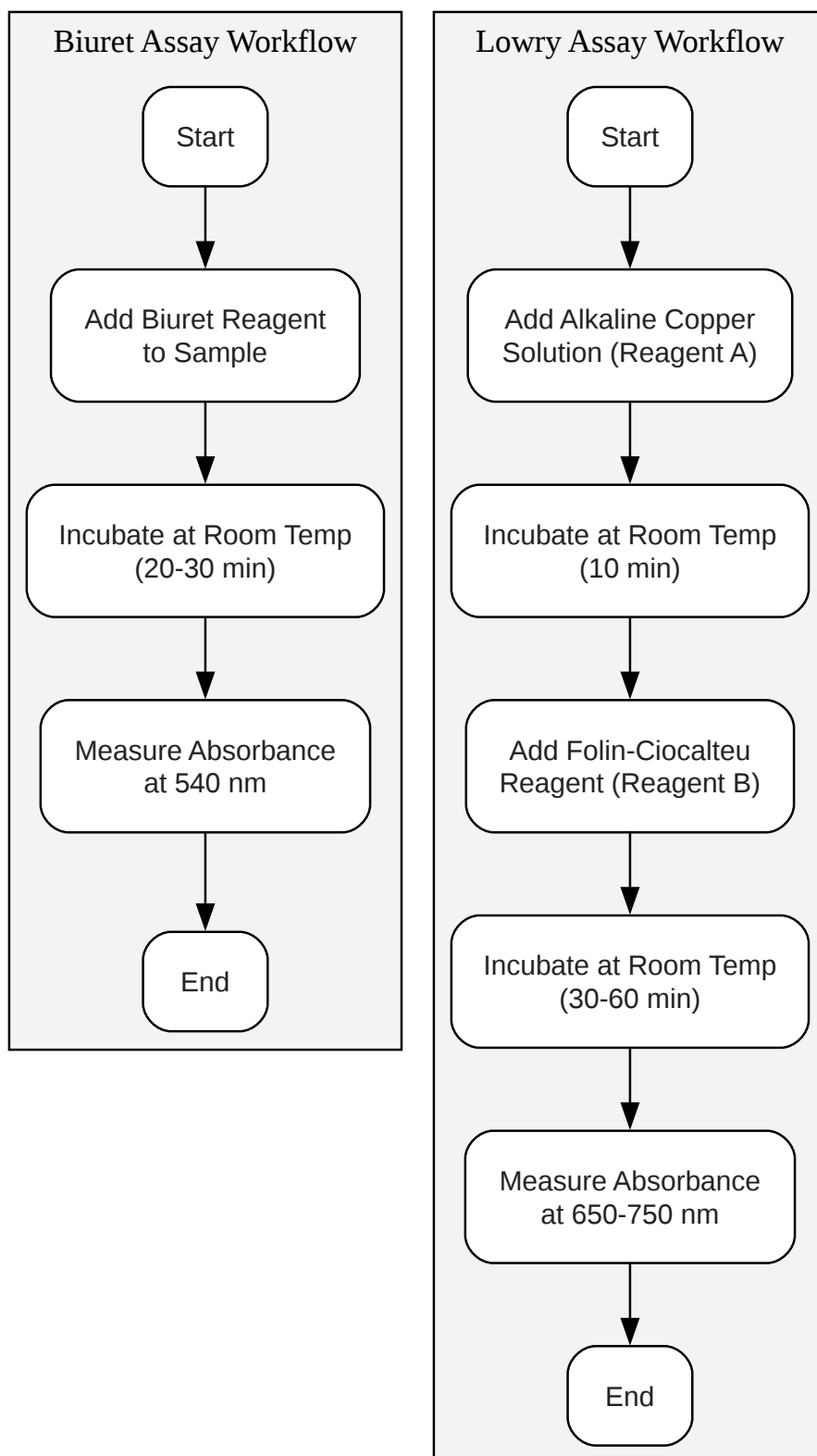
- Reagent B (Folin-Ciocalteu Reagent): Dilute the commercially available Folin-Ciocalteu reagent with deionized water, typically at a 1:1 ratio, just before use.[17]
- Standard Curve Preparation:
 - Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 5 to 100 µg/mL.
 - Prepare a "blank" tube with buffer only.
- Assay Procedure:
 - To 0.2 mL of each standard and unknown sample, add 2.0 mL of Reagent A.
 - Mix well and incubate at room temperature for 10 minutes.
 - Add 0.2 mL of Reagent B (Folin-Ciocalteu reagent) to each tube, mix immediately and thoroughly.[10]
 - Incubate at room temperature for 30-60 minutes.[10]
 - Measure the absorbance at a wavelength between 650 and 750 nm.[10]
- Data Analysis:
 - Construct a standard curve by plotting the absorbance of the standards against their concentrations.
 - Calculate the protein concentration of the unknown samples from the standard curve.

Visualizing the Methodologies

To better understand the chemical principles and workflows, the following diagrams are provided.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]
- 4. Biuret test - Wikipedia [en.wikipedia.org]
- 5. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 6. absbio.com [absbio.com]
- 7. grokipedia.com [grokipedia.com]
- 8. A comparison of two colorimetric assays, based upon Lowry and Bradford techniques, to estimate total protein in soil extracts - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Lowry Protein Assay: Principle, Protocol & Mechanism - Video | Study.com [study.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Lowry protein assay - Wikipedia [en.wikipedia.org]
- 13. mnet.mendelu.cz [mnet.mendelu.cz]
- 14. biologyonline.com [biologyonline.com]
- 15. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 17. opentrons.com [opentrons.com]
- To cite this document: BenchChem. [A Comparative Guide to Biuret and Lowry Protein Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089757#comparison-of-biuret-and-lowry-protein-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com